Tyrosinase Inhibition: Mulberroside C vs. Kojic Acid and Arbutin
Mulberroside C exhibits approximately 2.2-fold superior tyrosinase inhibitory potency compared to kojic acid, a widely used positive control and commercial whitening agent. In a direct comparative study of five mulberrosides (S1-S5), mulberroside C (identified as S1) demonstrated an IC₅₀ of 75.94 μM, whereas kojic acid showed an IC₅₀ of 169.13 μM under identical assay conditions [1]. In a separate study, mulberroside C achieved an IC₅₀ of 1.8 μM against tyrosinase, outperforming arbutin (IC₅₀ = 8.4 μM) by a factor of approximately 4.7-fold [2]. Kinetic analysis further revealed that mulberroside C acts as a competitive inhibitor of tyrosinase, directly competing with substrate binding rather than through allosteric modulation [1].
| Evidence Dimension | Tyrosinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 75.94 μM [1]; IC₅₀ = 1.8 μM [2] |
| Comparator Or Baseline | Kojic acid: IC₅₀ = 169.13 μM; Arbutin: IC₅₀ = 8.4 μM |
| Quantified Difference | 2.2-fold more potent than kojic acid; 4.7-fold more potent than arbutin |
| Conditions | Mushroom tyrosinase assay; concentration-dependent inhibition; reversible competitive inhibition mechanism |
Why This Matters
For cosmetic and dermatological formulation procurement, the 2.2- to 4.7-fold potency advantage over established commercial benchmarks directly impacts formulation concentration requirements and cost-effectiveness calculations.
- [1] Liu X, et al. Highly Potent Inhibition of Tyrosinase by Mulberrosides and the Inhibitory Mechanism in Vitro. Chem Biodivers. 2022 Jan;19(1):e202100740. View Source
- [2] Experimental Dermatology 2024 study, as cited in Kuujia. Mulberroside C (CAS 102841-43-0) Technical Profile. View Source
